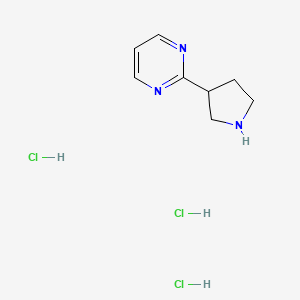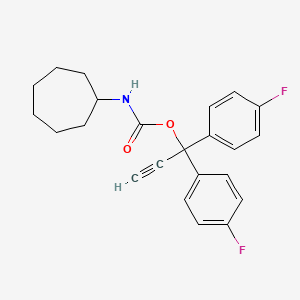
(R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of ®-2-Trifluoromethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: ®-2-Trifluoromethylpyrrolidine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonate thioester derivatives, depending on the nucleophile used.
Scientific Research Applications
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
®-2-Trifluoromethylpyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
®-2-Trifluoromethylpyrrolidine-1-sulfonate: Contains a sulfonate ester group.
®-2-Trifluoromethylpyrrolidine-1-thiosulfonate: Features a thiosulfonate group.
Uniqueness
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the development of bioactive compounds.
Properties
CAS No. |
1389310-08-0 |
|---|---|
Molecular Formula |
C5H7ClF3NO2S |
Molecular Weight |
237.63 g/mol |
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
VFJOXJIZMPYFSB-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)








![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)

